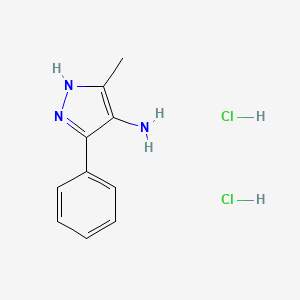
3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrocloruro de 3-metil-5-fenil-1H-pirazol-4-amina es un compuesto químico con la fórmula molecular C10H13Cl2N3. Es un derivado del pirazol, un compuesto heterocíclico de cinco miembros que contiene dos átomos de nitrógeno. Este compuesto es conocido por sus diversas aplicaciones en varios campos, incluyendo la química, la biología, la medicina y la industria .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del dihidrocloruro de 3-metil-5-fenil-1H-pirazol-4-amina típicamente implica la reacción de p-metil-benzoylacetonitrilo con fenilhidrazina en etanol bajo condiciones de reflujo . La reacción procede a través de la formación de una hidrazona intermedia, que cicla para formar el anillo de pirazol.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general involucra rutas sintéticas similares a las descritas anteriormente, con optimización para la producción a gran escala. Esto puede incluir el uso de reactores de flujo continuo y sistemas automatizados para asegurar la calidad y el rendimiento constantes .
Análisis De Reacciones Químicas
Tipos de reacciones
El dihidrocloruro de 3-metil-5-fenil-1H-pirazol-4-amina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados de pirazol correspondientes.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo de pirazol.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de ácido pirazol-4-carboxílico, mientras que las reacciones de sustitución pueden producir diversos derivados de N-sustituidos de pirazol .
Aplicaciones Científicas De Investigación
El dihidrocloruro de 3-metil-5-fenil-1H-pirazol-4-amina tiene una amplia gama de aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se utiliza en estudios relacionados con la inhibición enzimática e interacciones proteicas.
Industria: El compuesto se utiliza en la producción de agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del dihidrocloruro de 3-metil-5-fenil-1H-pirazol-4-amina involucra su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. Esta inhibición puede conducir a varios efectos biológicos, como la inducción de apoptosis en células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
5-Amino-3-metil-1-fenilpirazol: Un derivado de aminopirazol con características estructurales similares.
4,4′-(Arilmetileno)bis(3-metil-1-fenil-1H-pirazol-5-oles): Compuestos con actividades antioxidantes y anticancerígenas.
Singularidad
El dihidrocloruro de 3-metil-5-fenil-1H-pirazol-4-amina es único debido a su patrón específico de sustitución en el anillo de pirazol, lo que le confiere propiedades químicas y biológicas distintas. Su forma de dihidrocloruro mejora su solubilidad y estabilidad, haciéndolo adecuado para diversas aplicaciones .
Propiedades
Fórmula molecular |
C10H13Cl2N3 |
|---|---|
Peso molecular |
246.13 g/mol |
Nombre IUPAC |
5-methyl-3-phenyl-1H-pyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H11N3.2ClH/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8;;/h2-6H,11H2,1H3,(H,12,13);2*1H |
Clave InChI |
AEQIZGIGFXSRJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C2=CC=CC=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


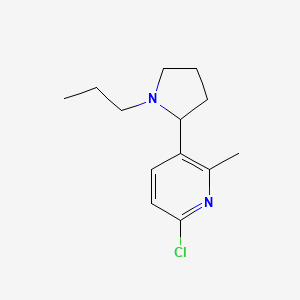
![(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine](/img/structure/B11820510.png)
![Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methylester](/img/structure/B11820518.png)
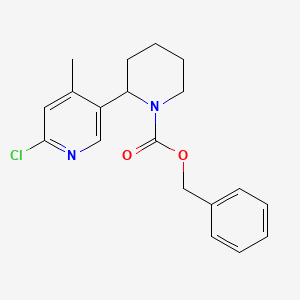

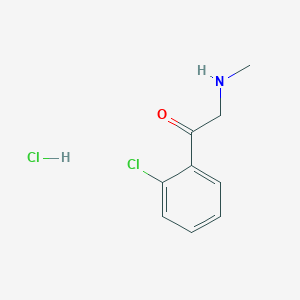


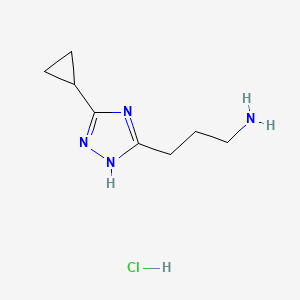

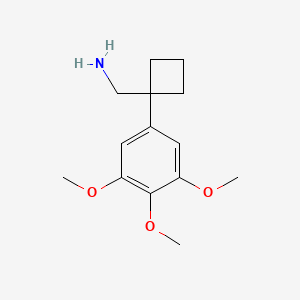
![2-{[(1-hydroxy-3-methylcyclohexyl)methyl]amino}-N-methylacetamide](/img/structure/B11820560.png)
![2-{[5-(3-aminoprop-1-yn-1-yl)thiophen-3-yl]formamido}-N-propylpropanamide hydrochloride](/img/structure/B11820562.png)
![4-{[4-(Diethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11820578.png)
